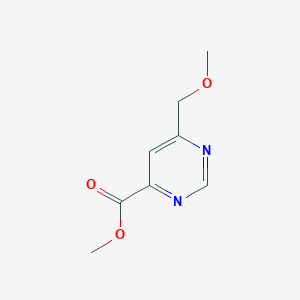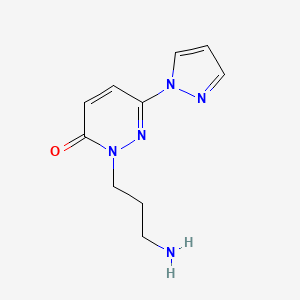
4-(2,2-Difluoropropyl)-piperazine-2-carboxylic acid methyl ester
Vue d'ensemble
Description
4-(2,2-Difluoropropyl)-piperazine-2-carboxylic acid methyl ester, commonly known as DFPC, is an organic compound that is used in a wide range of scientific research applications. It is a fluorinated derivative of piperazine, and is used as a building block in the synthesis of various compounds. DFPC is also used as a solvent in laboratory experiments, and has a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
DFPC has a wide range of scientific research applications. It has been used in the synthesis of various compounds, such as 4-fluoropiperidine and 4-fluoropiperazine. It has also been used as a solvent in laboratory experiments, and as a reagent in the synthesis of other compounds. DFPC has also been used in the synthesis of pharmaceuticals, and has been used as a starting material for the synthesis of various drugs.
Mécanisme D'action
The mechanism of action of DFPC is not well understood. However, it is believed to interact with the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. It is also believed to interact with other enzymes, such as phospholipase A2, which is involved in the breakdown of phospholipids.
Biochemical and Physiological Effects
DFPC has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anticholinergic, anti-inflammatory, and analgesic effects. It has also been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. In addition, DFPC has been shown to have an inhibitory effect on phospholipase A2, which is involved in the breakdown of phospholipids.
Avantages Et Limitations Des Expériences En Laboratoire
DFPC has several advantages for laboratory experiments. It is a stable compound, and is not easily degraded. It is also relatively inexpensive, and is readily available. However, DFPC is also a highly toxic compound, and should be handled with care. In addition, it has a strong odor, and should be used in a well-ventilated area.
Orientations Futures
There are several potential future directions for DFPC research. One potential direction is the development of new compounds based on the DFPC structure. Another potential direction is the development of new methods for the synthesis of DFPC. Additionally, further research into the biochemical and physiological effects of DFPC could lead to the development of new drugs and treatments. Finally, further research into the mechanism of action of DFPC could lead to a better understanding of its effects on neurotransmitter release and phospholipid breakdown.
Propriétés
IUPAC Name |
methyl 4-(2,2-difluoropropyl)piperazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2O2/c1-9(10,11)6-13-4-3-12-7(5-13)8(14)15-2/h7,12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAPCUGJIYNTSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCNC(C1)C(=O)OC)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Difluoropropyl)-piperazine-2-carboxylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Methyl 6-{bicyclo[2.2.1]hept-5-en-2-yl}pyrimidine-4-carboxylate](/img/structure/B1484585.png)

